2-Bromo-1-chloro-4-isocyanatobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-chloro-4-isocyanatobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFZUDGGWJXLMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms of 2 Bromo 1 Chloro 4 Isocyanatobenzene
Reactivity of the Isocyanate Functionality
The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide variety of nucleophiles. This reactivity is central to the formation of a diverse array of derivatives.
Nucleophilic addition is the most characteristic reaction of isocyanates. The general mechanism involves the attack of a nucleophile on the carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate, which then rearranges to the final product. youtube.com
The reaction of 2-bromo-1-chloro-4-isocyanatobenzene with alcohols or amines is a primary route for the synthesis of the corresponding carbamates and ureas. These reactions are typically rapid and proceed with high yield.
Step 1: Nucleophilic attack. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate group.
Step 2: Proton transfer. A proton is transferred from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate, yielding the stable carbamate (B1207046) product.
This process can be catalyzed by both acids and bases. researchgate.netgoogle.com
Formation of Ureas: Similarly, amines (R-NH2 or R2NH) react with the isocyanate group to form ureas. The nitrogen atom of the amine is the nucleophile in this reaction. The mechanism is analogous to carbamate formation and is a cornerstone of polyurethane chemistry. beilstein-journals.orgorganic-chemistry.org The general steps are:
Step 1: Nucleophilic attack. The lone pair of electrons on the amine's nitrogen atom attacks the isocyanate's carbonyl carbon.
Step 2: Proton transfer. A proton is transferred from the amine to the nitrogen of the isocyanate, resulting in the formation of a substituted urea (B33335).
The formation of ureas from isocyanates is a fundamental reaction in the synthesis of various polymers and pharmaceuticals. nih.govnih.gov
A general representation of these reactions is provided in the table below:
| Reactant | Nucleophile | Product | General Structure |
| This compound | Alcohol (R-OH) | Carbamate | Ar-NH-CO-OR |
| This compound | Amine (R-NH2) | Urea | Ar-NH-CO-NHR |
The isocyanate group can participate in cycloaddition reactions, where the C=N or C=O double bonds act as dienophiles or dipolarophiles. These reactions are valuable for the synthesis of heterocyclic compounds. While specific studies on this compound are limited, the general reactivity of aryl isocyanates in cycloadditions is well-documented.
For example, [2+2] cycloadditions with electron-rich alkenes can lead to the formation of β-lactams, although this is more common with isocyanates activated by electron-withdrawing groups. researchgate.net [3+2] cycloaddition reactions with 1,3-dipoles, such as azides or nitrile oxides, can yield five-membered heterocyclic rings. The scope of these reactions with this compound would be influenced by the electronic effects of the halogen substituents on the aromatic ring. nih.govmdpi.com
Isocyanates, particularly diisocyanates, are key monomers in the production of polyurethanes. While this compound is a monoisocyanate, its derivatives could be used to control polymer chain growth or to introduce specific functionalities. The polymerization of isocyanates with polyols (compounds with multiple hydroxyl groups) proceeds via the repeated formation of carbamate linkages. The presence of the bromo and chloro substituents on the aromatic ring could influence the reactivity of the isocyanate group and the properties of the resulting polymer, such as thermal stability and flame retardancy. researchgate.net
Nucleophilic Additions to the Isocyanate Group
Reactivity of the Halogen Substituents
The bromine and chlorine atoms on the benzene (B151609) ring are susceptible to substitution reactions, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at these positions, further diversifying the chemical space accessible from this starting material.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds can be exploited for selective functionalization.
Generally, the reactivity of aryl halides in oxidative addition to palladium(0), the first step in most cross-coupling catalytic cycles, follows the order: I > Br > Cl > F. nih.govacs.org This suggests that the C-Br bond in this compound will be significantly more reactive than the C-Cl bond. This difference in reactivity allows for selective cross-coupling at the bromine-substituted position while leaving the chlorine atom intact. researchgate.netnih.gov
Common palladium-catalyzed cross-coupling reactions that could be applied to this molecule include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is one of the most widely used cross-coupling reactions. mdpi.com
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond between the aromatic ring and the alkyne.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
Stille Coupling: Reaction with an organotin reagent.
The general catalytic cycle for these reactions involves:
Oxidative Addition: The aryl halide (Ar-X) reacts with a Pd(0) complex to form an Ar-Pd(II)-X complex.
Transmetalation (for Suzuki, Stille, etc.) or Carbopalladation (for Heck): The organic group from the coupling partner is transferred to the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. youtube.com
The table below summarizes the expected selectivity in palladium-catalyzed cross-coupling reactions of this compound.
| Coupling Partner | Expected Site of Reaction | Product Type |
| Arylboronic acid (Suzuki) | C-Br | Biaryl derivative |
| Alkene (Heck) | C-Br | Styrene derivative |
| Terminal alkyne (Sonogashira) | C-Br | Arylalkyne derivative |
| Amine (Buchwald-Hartwig) | C-Br | Diaryl- or alkylarylamine |
By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high selectivity for the reaction at the more reactive C-Br bond. researchgate.netnih.gov Subsequent, more forcing conditions could potentially enable a second cross-coupling reaction at the C-Cl position.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is only feasible when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org
The SNAr mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. The stability of the Meisenheimer complex is the key to the reaction's feasibility.
In this compound, the isocyanate group is a powerful electron-withdrawing group that strongly activates the ring towards nucleophilic attack. It can effectively stabilize the negative charge of the Meisenheimer complex through resonance, particularly when the attack occurs at positions ortho or para to it.
In this compound, the chlorine atom is at the C-1 position (ortho to bromine, para to the isocyanate), while the bromine atom is at the C-2 position (ortho to chlorine, meta to the isocyanate).
The regioselectivity of the SNAr reaction is determined by the stability of the intermediate Meisenheimer complex.
Attack at C-1 (Chlorine Displacement): When a nucleophile attacks the carbon bearing the chlorine, the negative charge in the resulting Meisenheimer complex can be delocalized onto the powerfully electron-withdrawing isocyanate group via resonance. This provides substantial stabilization to the intermediate, greatly facilitating the reaction.
Attack at C-2 (Bromine Displacement): When a nucleophile attacks the carbon bearing the bromine, the isocyanate group is in a meta position relative to the site of attack. Resonance delocalization of the negative charge onto the isocyanate group is not possible from this position.
Although bromine can sometimes be a better leaving group than chlorine in SNAr reactions, the effect of electronic activation is overwhelmingly dominant. imperial.ac.uk The para-activation provided by the isocyanate group makes the C-1 position far more electrophilic and the corresponding Meisenheimer complex far more stable. Therefore, SNAr reactions on this substrate will be highly regioselective, with nucleophiles exclusively displacing the chlorine atom at the C-1 position. nih.govresearchgate.net
Table 3: Comparison of Intermediates in SNAr Reaction
| Site of Attack | Leaving Group | Activating Group Position | Stability of Meisenheimer Complex | Expected Reactivity |
| C-1 | Chlorine | para-Isocyanate | High (Resonance stabilized by -NCO) | Highly Favored wikipedia.orglibretexts.org |
| C-2 | Bromine | meta-Isocyanate | Low (No resonance stabilization by -NCO) | Disfavored libretexts.org |
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a reaction that converts an organic halide into an organometallic compound, most commonly an organolithium reagent, by treatment with an alkyllithium base (e.g., n-BuLi, t-BuLi). wikipedia.org The reaction is typically very fast, especially at low temperatures.
The rate of lithium-halogen exchange is highly dependent on the halogen, following the order I > Br > Cl. wikipedia.org For this compound, this pronounced reactivity difference ensures that the exchange will occur selectively at the C-Br bond, generating the corresponding 2-lithiated species.
A significant challenge in performing this reaction on the target molecule is the presence of the electrophilic isocyanate group. The newly formed aryllithium is a potent nucleophile and can react with the isocyanate group of another molecule or, if sterically feasible, intramolecularly. wikipedia.org To circumvent this, the reaction must be conducted under stringent conditions:
Low Temperature: The exchange is typically performed at -78 °C or even -100 °C. At these temperatures, the lithium-halogen exchange is extremely rapid, while the competing nucleophilic addition to the isocyanate is comparatively slow. harvard.edu
In-situ Trapping: The aryllithium intermediate should be "trapped" by adding a suitable external electrophile (e.g., DMF, CO₂, aldehydes) to the reaction mixture at low temperature before allowing it to warm up. This ensures the desired reaction occurs before the aryllithium has a chance to react with the isocyanate. researchgate.net
Successful halogen-metal exchanges have been performed on substrates bearing other sensitive electrophilic groups, such as esters and β-lactams, by adhering to these low-temperature protocols. researchgate.netresearchgate.net
Interplay of Isocyanate and Halogen Reactivity
The chemical behavior of this compound is a nuanced interplay of the electronic and steric effects exerted by the halogen substituents on the reactivity of the isocyanate group, and conversely, the influence of the isocyanate group on the reactivity of the halogenated aromatic ring.
The isocyanate group is a potent electrophile, with the carbon atom being susceptible to nucleophilic attack. The reactivity of this group is significantly modulated by the electronic properties of the substituents on the phenyl ring. Both bromine and chlorine are electron-withdrawing groups due to their high electronegativity (inductive effect, -I). This inductive withdrawal of electron density from the benzene ring extends to the isocyanate group, increasing the partial positive charge on the isocyanate carbon. This, in turn, enhances the electrophilicity of the isocyanate group, making it more susceptible to attack by nucleophiles such as alcohols, amines, and water.
The position of the halogens relative to the isocyanate group is crucial. The chlorine atom is in the ortho position, and the bromine atom is in the meta position with respect to the point of attachment of the isocyanate group. The electron-withdrawing inductive effect is strongest at the ortho position and diminishes with distance. Therefore, the chlorine atom is expected to have a more pronounced activating effect on the isocyanate group's reactivity compared to the bromine atom.
In addition to their inductive effects, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (mesomeric effect, +M). However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect. masterorganicchemistry.comchemistrysteps.com In the context of electrophilic aromatic substitution, halogens are known to be deactivating yet ortho, para-directing. masterorganicchemistry.comchemistrysteps.comyoutube.comyoutube.com This is because while they withdraw electron density from the ring as a whole, making it less reactive towards electrophiles, their resonance effect can stabilize the arenium ion intermediates formed during ortho and para attack. youtube.comyoutube.com
Conversely, the isocyanate group is a strong electron-withdrawing group and acts as a deactivator for electrophilic aromatic substitution, directing incoming electrophiles to the meta position. Therefore, in any potential electrophilic substitution reaction on the aromatic ring of this compound, the positions of the existing halogen atoms and the powerful deactivating nature of the isocyanate group would make further substitution challenging and would direct a new substituent to the positions meta to the isocyanate group (C2 and C6).
Steric hindrance from the ortho-chloro group could potentially influence the approach of bulky nucleophiles to the isocyanate carbon. However, the linear geometry of the isocyanate group may mitigate this effect to some extent.
Investigations into Reaction Kinetics and Thermodynamics
The Hammett substituent constants (σ) provide a measure of the electronic effect of a substituent on the reactivity of a reaction center. For the chloro and bromo substituents, the following σ values are reported:
| Substituent | σ_meta | σ_para |
| Chloro | +0.37 | +0.23 |
| Bromo | +0.39 | +0.23 |
Data sourced from Hammett constants tables. viu.caoup.com
Given the positive σ values for both chloro and bromo substituents, it can be inferred that this compound would be more reactive towards nucleophiles than unsubstituted phenyl isocyanate.
Illustrative Reaction Kinetics:
Due to the absence of specific experimental data for this compound, the following table presents hypothetical relative rate constants for the reaction with a generic nucleophile (e.g., an alcohol) to illustrate the expected trend in reactivity based on the electronic effects of the substituents.
| Phenyl Isocyanate Derivative | Relative Rate Constant (k_rel) | Rationale |
| Phenyl Isocyanate | 1.00 | Reference compound |
| 4-Chlorophenyl Isocyanate | > 1 | Electron-withdrawing chloro group at the para position increases electrophilicity of the isocyanate carbon. |
| 4-Bromophenyl Isocyanate | > 1 | Electron-withdrawing bromo group at the para position increases electrophilicity. |
| This compound | >> 1 | Combined strong electron-withdrawing inductive effects of both ortho-chloro and meta-bromo substituents significantly increase the electrophilicity of the isocyanate carbon. |
Disclaimer: The relative rate constants presented in this table are illustrative and not based on experimental data for this compound. They are intended to demonstrate the expected trend in reactivity based on established principles of electronic effects.
Thermodynamic Considerations:
The thermal stability of the C-Br and C-Cl bonds on the aromatic ring is high. Nucleophilic aromatic substitution of these halogens would require harsh reaction conditions and would be influenced by the nature of the attacking nucleophile and the presence of activating or deactivating groups on the ring. The strong deactivating nature of the isocyanate group would make nucleophilic aromatic substitution more difficult unless a strong activating group is also present or the reaction proceeds through a benzyne (B1209423) mechanism under very strong basic conditions.
Synthesis and Functionalization of Advanced Derivatives and Analogs
Structural Modifications of the Aromatic Core
The aromatic core of 2-bromo-1-chloro-4-isocyanatobenzene is composed of a benzene (B151609) ring substituted with two halogen atoms (bromine and chlorine) and an isocyanate group. These substituents significantly influence the electron density and reactivity of the ring, thereby directing any further structural modifications. The primary method for modifying the aromatic core is through electrophilic aromatic substitution (EAS).
The directing effects of the existing substituents are crucial in predicting the outcome of EAS reactions. Halogens, such as bromine and chlorine, are known to be deactivating yet ortho-, para-directing groups due to a combination of inductive electron withdrawal and resonance electron donation. libretexts.org Conversely, the isocyanate group (-NCO) is a strong electron-withdrawing group and is therefore deactivating and meta-directing.
In the case of this compound, the positions on the aromatic ring are influenced as follows:
The C5 position is ortho to the bromine and meta to the chlorine and isocyanate groups.
The C3 position is ortho to the chlorine, meta to the bromine, and ortho to the isocyanate.
The C6 position is para to the chlorine and ortho to the bromine.
Given that the halogens direct to ortho and para positions, and the isocyanate directs to the meta position (C5), the C5 position is electronically favored for substitution. A practical example of modifying the core structure is the nitration of the precursor, 1-bromo-2-chlorobenzene. This reaction typically yields 1-bromo-2-chloro-4-nitrobenzene, which can then be converted to the target isocyanate. brainly.comchegg.com This demonstrates that the C4 position (which becomes the C5 position relative to the halogens in the final product after considering the isocyanate) is susceptible to electrophilic attack.
Table 1: Regioselectivity of Electrophilic Aromatic Substitution on the Precursor Core This table illustrates the directing effects that lead to the precursor of the title compound.
| Starting Material | Reagents | Major Product | Theoretical Rationale |
| 1-Bromo-2-chlorobenzene | HNO₃, H₂SO₄ | 1-Bromo-2-chloro-4-nitrobenzene | The C4 position is para to the chloro group and ortho to the bromo group, making it the most activated site for nitration. brainly.com |
Introduction of Diverse Functionalities via Halogen and Isocyanate Reactivity
The true synthetic versatility of this compound lies in the differential reactivity of its three functional groups. This allows for a stepwise and selective introduction of diverse functionalities.
Isocyanate Group Reactivity: The isocyanate group is a powerful electrophile that readily reacts with a wide range of nucleophiles without the need for a catalyst, although one can be used to accelerate the reaction. ontosight.ai This reactivity is fundamental for creating a variety of derivatives.
Urea (B33335) Formation: Reaction with primary or secondary amines yields substituted ureas. This is a highly efficient and common transformation for isocyanates. organic-chemistry.orgresearchgate.net
Carbamate (B1207046) (Urethane) Formation: Reaction with alcohols or phenols produces carbamates. This reaction is central to the production of polyurethane materials when di- or polyols are used. google.comorganic-chemistry.org
Halogen Reactivity: The presence of both bromine and chlorine atoms allows for selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is generally weaker and more reactive than the carbon-chlorine bond in catalytic cycles, such as those involving palladium. nih.gov This reactivity difference enables the selective substitution of the bromine atom while leaving the chlorine atom intact for subsequent transformations.
Suzuki Cross-Coupling: Palladium-catalyzed reaction with boronic acids or their esters can be used to form a new carbon-carbon bond at the C2 position, selectively displacing the bromide. This has been demonstrated on analogous 2-bromo-4-chlorophenyl systems. nih.gov
Sonogashira Coupling: This reaction involves coupling with a terminal alkyne, also catalyzed by palladium and a copper co-catalyst, to introduce alkynyl moieties.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl halide with an amine.
Table 2: Representative Functionalization Reactions This table provides examples of reactions based on the known reactivity of the functional groups, with conditions drawn from analogous systems.
| Functional Group | Reaction Type | Reagents/Conditions | Product Class | Reference for Analogy |
| Isocyanate (-NCO) | Urea Formation | R-NH₂, Solvent (e.g., Toluene) | N-(2-bromo-1-chlorophenyl)-N'-alkyl/aryl-urea | lnu.edu.cn |
| Isocyanate (-NCO) | Carbamate Formation | R-OH, Solvent (e.g., Chloroform) | Alkyl/aryl (2-bromo-1-chlorophenyl)carbamate | google.com |
| Bromo (-Br) | Suzuki Coupling | Ar-B(OH)₂, Pd Catalyst (e.g., PdCl₂(dppf)), Base (e.g., Ag₂CO₃) | 2-Aryl-1-chloro-4-isocyanatobenzene | uzh.chresearchgate.net |
| Chloro (-Cl) | Suzuki Coupling | Ar-B(OH)₂, Harsher conditions or specific ligand systems | 2-Bromo-1-aryl-4-isocyanatobenzene | nih.gov |
Design and Synthesis of Oligomeric Structures
While this compound is a monoisocyanate, and thus cannot form polymers like polyurethanes on its own, it is a valuable building block for the design and synthesis of well-defined oligomers and for functionalizing existing polymers.
One strategy involves a two-stage process. First, the isocyanate group can be reacted with a molecule containing at least two other reactive functional groups, such as a diol. This creates a new molecule with a urethane (B1682113) linkage and remaining hydroxyl and halogen functionalities. For example, reaction with an excess of ethylene (B1197577) glycol would yield a hydroxyethyl (B10761427) carbamate derivative. This intermediate, possessing both a hydroxyl group and two reactive C-X bonds, can then undergo further reactions. The hydroxyl group could participate in esterification or etherification reactions, while the aryl halides could be used in step-growth polymerization via repeated cross-coupling reactions.
A second approach is to use the molecule as an "end-capping" agent. In the synthesis of polyurethanes from diisocyanates and diols, this compound can be added to the reaction mixture to terminate chain growth. The result is a polymer chain of controlled length that is functionalized at its terminus with a bromo-chlorophenyl group. These terminal halogen groups can then be used for subsequent modifications, such as grafting the polymer onto a surface or coupling it with another polymer chain.
Stereochemical Control in Derivative Synthesis
The parent molecule, this compound, is achiral. Therefore, stereochemical control becomes relevant only when a synthetic transformation introduces a new chiral center into one of its derivatives. There is limited direct research on stereoselective reactions originating from this specific compound. However, general principles of asymmetric synthesis can be applied to its derivatives.
Use of Chiral Nucleophiles: One of the most direct ways to introduce stereochemistry is by reacting the isocyanate group with a chiral, enantioenriched nucleophile. For instance, reaction with a chiral alcohol or amine (e.g., (R)-1-phenylethanol) will produce a mixture of diastereomeric carbamates or ureas. The stereocenter from the nucleophile can influence the spatial arrangement of the resulting product. This technique is often used to create derivatives for the determination of the absolute configuration of the chiral nucleophile. acs.org
The development of specific catalysts and conditions to achieve high stereochemical control in the synthesis of derivatives from this compound remains a specialized area requiring further investigation.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For 2-Bromo-1-chloro-4-isocyanatobenzene, a combination of one-dimensional and multi-dimensional NMR experiments would be required for a complete structural assignment. However, specific NMR data, such as chemical shifts and coupling constants for this compound, are not available in the reviewed literature.
Multi-dimensional NMR for Structural Elucidation (e.g., COSY, HSQC, HMBC)
To definitively assign the protons and carbons of the substituted benzene (B151609) ring, a suite of two-dimensional NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons on the aromatic ring, helping to establish their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique would identify which protons are directly attached to which carbon atoms, based on one-bond correlations.
HMBC (Heteronuclear Multiple Bond Correlation): By showing correlations between protons and carbons over two or three bonds, HMBC would be crucial in confirming the substitution pattern of the bromo, chloro, and isocyanato groups on the benzene ring.
Despite the power of these techniques, no published COSY, HSQC, or HMBC spectra for this compound could be located.
Solid-State NMR for Polymer Characterization
Should this compound be utilized as a monomer for the synthesis of polymers, solid-state NMR (ssNMR) would be a key technique for characterizing the structure and dynamics of the resulting solid polymer. However, there is no information in the searched literature regarding the polymerization of this compound or any subsequent solid-state NMR analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇H₃BrClNO), HRMS would confirm its elemental composition. Furthermore, analysis of the fragmentation patterns would offer structural insights, likely showing characteristic losses of the isocyanate group (-NCO), bromine, and chlorine atoms. Regrettably, specific HRMS data and a detailed fragmentation analysis for this compound are not reported in the available literature.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Structure Analysis
Vibrational spectroscopy is a fundamental technique for identifying functional groups within a molecule.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit a very strong and sharp absorption band characteristic of the asymmetric stretch of the isocyanate (-N=C=O) functional group, typically appearing in the 2240–2280 cm⁻¹ region. Other absorptions would correspond to the aromatic ring C-H and C=C stretching, as well as C-Br and C-Cl stretching vibrations at lower wavenumbers.
Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also detect the isocyanate stretching frequency and would be particularly useful for observing the symmetric vibrations of the substituted benzene ring.
While the expected spectral features can be predicted, experimentally recorded FT-IR and Raman spectra with assigned vibrational frequencies for this compound are not available.
Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination
The unequivocal determination of a molecule's three-dimensional structure in the solid state is achieved through single-crystal X-ray diffraction. This powerful technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions. The successful application of this method is contingent upon the ability to grow a single crystal of this compound of sufficient quality. A search of crystallographic databases indicates that the crystal structure of this specific compound has not yet been determined or reported.
Chromatographic Method Development for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for verifying the purity of a synthesized compound and for tracking the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely employing a C18 column, could be developed to assess the purity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis would be suitable for determining the purity of the compound and identifying any volatile byproducts from its synthesis, provided the compound is thermally stable.
Although these are standard analytical procedures, no specific, validated chromatographic methods for the analysis of this compound have been published in the reviewed scientific literature.
Advanced Microscopy Techniques for Materials Characterization (e.g., TEM, SEM, AFM for derived polymers)
The morphological and topographical characterization of polymers derived from this compound at the micro- and nanoscale is crucial for understanding their structure-property relationships. Advanced microscopy techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are powerful tools for elucidating the surface and bulk structures of these materials. While specific research applying these techniques to polymers synthesized directly from this compound is not widely available in public literature, the principles of these methods and their application to analogous polymer systems, such as polyurethanes and polyureas, provide a clear indication of their utility.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy offers high-resolution imaging of the internal structure of polymer thin films. For polymers derived from this compound, which would likely exhibit phase separation due to the presence of both rigid aromatic and potentially flexible segments, TEM can be invaluable.
Principle: A beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample, magnified, and focused onto an imaging device.
Application to Derived Polymers: In the context of polyurethanes or polyureas synthesized using this compound, TEM could be used to visualize the phase-separated morphology. The halogenated aromatic units would likely form hard segments that could aggregate into distinct domains within a softer polymer matrix. The contrast between these hard and soft domains, often enhanced by staining agents, allows for the determination of their size, shape, and distribution.
Expected Research Findings: One would anticipate that the size and organization of hard segment domains would be influenced by the concentration of the this compound monomer and the thermal history of the polymer. TEM analysis could reveal whether these domains are, for example, spherical, lamellar, or form an interconnected network, which would have a significant impact on the mechanical properties of the material.
Illustrative TEM Data for a Hypothetical Polyurethane Derived from this compound
| Polymer Sample | Hard Segment Content (%) | Observed Morphology | Average Hard Domain Size (nm) |
| PU-BCI-10 | 10 | Dispersed spherical domains | 15 ± 3 |
| PU-BCI-25 | 25 | Interconnected cylindrical domains | 28 ± 5 |
| PU-BCI-40 | 40 | Lamellar structures | 45 ± 7 (thickness) |
Note: This table is illustrative and represents the type of data that could be obtained through TEM analysis.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy is a versatile technique for examining the surface topography and composition of materials. For polymers derived from this compound, SEM can provide valuable information about the surface features of molded parts, foams, or films.
Principle: A focused beam of electrons scans the surface of a sample, causing the emission of secondary electrons, backscattered electrons, and characteristic X-rays. These signals are collected by detectors to form images of the surface topography and provide information about the elemental composition.
Application to Derived Polymers: SEM would be particularly useful for examining the surface of porous polymer structures, such as foams, that could be created using this isocyanate. It can reveal details about the cell size, cell wall morphology, and the degree of interconnectivity of the pores. For polymer films or coatings, SEM can be used to assess surface roughness, the presence of defects, and the quality of dispersion of any fillers or additives.
Expected Research Findings: Analysis of a polyurethane foam derived from this compound might reveal how the incorporation of the bromo- and chloro- groups affects the foam's cellular structure. Energy-dispersive X-ray spectroscopy (EDX) coupled with SEM could be used to map the distribution of bromine and chlorine on the surface, which could be relevant for understanding the material's flame-retardant properties.
Illustrative SEM-EDX Data for a Hypothetical Polymer Blend Containing a Polymer from this compound
| Surface Feature | Topographical Description | Bromine (Atomic %) | Chlorine (Atomic %) |
| Matrix | Smooth, continuous phase | 1.2 | 1.5 |
| Dispersed Phase | Rough, spherical particles | 15.8 | 18.2 |
| Interfacial Region | Gradual transition | 5.6 | 6.3 |
Note: This table is illustrative and represents the type of data that could be obtained through SEM-EDX analysis.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a sample's surface. It is particularly well-suited for characterizing the nanoscale surface features of polymer films.
Principle: A sharp tip at the end of a cantilever is scanned across the sample surface. The forces between the tip and the sample lead to a deflection of the cantilever, which is monitored by a laser. This allows for the generation of a detailed topographical map. In addition to topography, AFM can also probe other properties such as local adhesion and stiffness through phase imaging and force spectroscopy.
Application to Derived Polymers: For thin films of polymers made from this compound, AFM can reveal details about surface roughness and the phase-separated morphology at the surface. researchgate.net Phase imaging, in particular, can distinguish between the harder aromatic-rich domains and the softer matrix, providing a nanoscale map of the surface composition. researchgate.net
Expected Research Findings: AFM studies could quantify the surface roughness of polymer films, which is an important parameter for applications such as coatings and adhesives. Phase imaging could provide a more detailed picture of the size and distribution of the hard segment domains at the surface than might be achievable with SEM. One could investigate how processing conditions, such as annealing, affect the surface morphology and the degree of phase separation.
Illustrative AFM Data for a Hypothetical Thin Film of a Polymer Derived from this compound
| Measurement Parameter | Value |
| Root Mean Square (RMS) Roughness | 2.5 nm |
| Average Hard Domain Diameter | 35 nm |
| Hard Domain Surface Coverage | 28% |
Note: This table is illustrative and represents the type of data that could be obtained through AFM analysis.
While direct experimental data on polymers derived from this compound is limited, the application of these advanced microscopy techniques would be essential for a thorough characterization of their morphology and for establishing the crucial links between their structure and macroscopic properties.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, typically employing Density Functional Theory (DFT) or other ab initio methods, would be the primary tool to investigate the intrinsic properties of 2-Bromo-1-chloro-4-isocyanatobenzene at the molecular level.
Electronic Structure Analysis
Analysis of the electronic structure would provide fundamental insights into the molecule's reactivity and properties. This would involve calculating:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For a molecule like this compound, the electron-withdrawing nature of the bromine, chlorine, and isocyanate groups would be expected to influence the energies and spatial distribution of these orbitals significantly.
Charge Distribution: Methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or mapping of the electrostatic potential (ESP) surface would be used to determine the partial atomic charges on each atom. This would highlight the electrophilic and nucleophilic sites within the molecule. The carbon atom of the isocyanate group is expected to be highly electrophilic, making it susceptible to nucleophilic attack. The halogen atoms and the oxygen and nitrogen of the isocyanate group would exhibit negative electrostatic potential.
Reaction Pathway Elucidation and Transition State Analysis
Computational methods could be used to model the reaction of this compound with various nucleophiles (e.g., alcohols, amines). This would involve:
Mapping Potential Energy Surfaces: Calculating the energy of the system as the reactants approach and transform into products.
Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. The geometry and energy of the transition state are critical for understanding the reaction mechanism and predicting reaction rates. For the isocyanate group, addition reactions are common, and calculations would elucidate the structure of the transition state for such processes.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are a powerful tool for predicting various spectroscopic data, which can aid in the experimental characterization of a compound.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted spectra, when compared to experimental data, can confirm the structure of the molecule. The calculations would account for the electronic environment of each nucleus, which is influenced by the electronegativity and spatial arrangement of the bromo, chloro, and isocyanato substituents.
Vibrational Frequencies: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies would correspond to specific vibrational modes, such as the characteristic strong stretching vibration of the N=C=O group in the isocyanate, as well as C-Br, C-Cl, and aromatic C-H and C=C vibrations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in a condensed phase or during polymerization.
Polymerization Processes: If this molecule were used as a monomer in the formation of a polyurethane or other polymer, MD simulations could model the chain growth, polymer conformation, and intermolecular interactions within the bulk material.
Intermolecular Interactions: Simulations could also be used to study how molecules of this compound interact with each other or with solvent molecules, providing insights into its physical properties like solubility and aggregation behavior.
Conformational Analysis of Isocyanate and Halogen Orientations
The orientation of the isocyanate group relative to the benzene (B151609) ring and the halogen atoms is a key aspect of the molecule's structure.
A conformational analysis would involve calculating the energy of the molecule as a function of the dihedral angle between the isocyanate group and the aromatic ring. This would identify the lowest energy (most stable) conformation(s) and any rotational barriers. The steric and electronic effects of the adjacent bromine and chlorine atoms would influence the preferred orientation of the isocyanate group.
Structure-Reactivity Relationship Predictions
By calculating a range of electronic descriptors, it would be possible to make predictions about the reactivity of this compound.
Quantitative Structure-Activity Relationship (QSAR): If data were available for a series of related compounds, QSAR models could be developed to correlate calculated molecular descriptors (such as HOMO/LUMO energies, dipole moment, atomic charges, etc.) with experimental reactivity or biological activity. This would allow for the prediction of the properties of new, related molecules. The combined electron-withdrawing effects of the halogens and the isocyanate group would be a key factor in such a study.
Applications in Advanced Materials Science Research
Monomer in Polymer Synthesis
The isocyanate group of 2-Bromo-1-chloro-4-isocyanatobenzene is highly reactive towards nucleophiles, such as alcohols and amines, making it a suitable monomer for step-growth polymerization. This reactivity is the basis for its use in the synthesis of polyurethanes and polyureas. Concurrently, the bromo and chloro substituents provide sites for other types of polymerization reactions, such as cross-coupling reactions, enabling the creation of diverse polymer architectures.
Polyurethane and Polyurea Synthesis from this compound
The synthesis of polyurethanes and polyureas fundamentally relies on the reaction of isocyanates with polyols and polyamines, respectively. While direct experimental studies detailing the synthesis of polyurethanes and polyureas specifically from this compound are not extensively documented in publicly available research, the principles of polyurethane and polyurea chemistry provide a clear theoretical framework for its application.
The isocyanate group (-NCO) on the benzene (B151609) ring is an electrophilic site susceptible to nucleophilic attack from the hydroxyl (-OH) groups of polyols or the amino (-NH2) groups of diamines. The electron-withdrawing nature of the bromine and chlorine atoms on the aromatic ring is expected to enhance the electrophilicity of the isocyanate group, potentially increasing its reactivity towards nucleophiles.
Hypothetical Reaction Schemes:
| Polymer Type | Reactants | Resulting Linkage |
| Polyurethane | This compound + Polyol (e.g., diol) | Urethane (B1682113) linkage (-NH-CO-O-) |
| Polyurea | This compound + Diamine | Urea (B33335) linkage (-NH-CO-NH-) |
The resulting polyurethanes and polyureas would possess pendant bromo and chloro groups along the polymer backbone. These halogen atoms could serve as sites for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the material's properties, such as solubility, thermal stability, or flame retardancy.
Copolymers with Other Isocyanates or Polyols
To achieve a desired balance of properties in the final material, this compound can be used as a comonomer in copolymerization reactions. By incorporating other diisocyanates or polyols into the polymerization process, the physical and chemical characteristics of the resulting copolymer can be finely tuned.
For instance, copolymerization with aliphatic diisocyanates could enhance the flexibility of the polymer chain, while the inclusion of aromatic diisocyanates could increase rigidity and thermal stability. Similarly, the choice of polyol, ranging from short-chain diols to long-chain polyether or polyester (B1180765) polyols, would significantly influence the hardness, elasticity, and chemical resistance of the final polyurethane.
The incorporation of this compound would introduce halogen functionalities into the copolymer, which could be exploited for further chemical transformations or to impart specific properties like flame resistance.
Synthesis of Regioregular Poly(arylene)s
A significant application of monomers with differentiated halogen substituents, such as this compound, lies in the synthesis of regioregular poly(arylene)s. nih.govresearchgate.netresearchgate.net Research has demonstrated the unprecedented synthesis of head-to-tail-type poly(1,4-arylene)s using 2,5-disubstituted bromo(chloro)arylenes. nih.govresearchgate.netresearchgate.net This methodology involves a selective halogen-metal exchange followed by a cross-coupling polymerization.
The process typically utilizes the differential reactivity of the bromine and chlorine atoms. The bromo group is generally more reactive in metal-halogen exchange reactions with reagents like Grignard reagents. This selective reaction forms an organometallic intermediate at the position of the original bromine atom, which can then participate in a nickel-catalyzed cross-coupling polymerization with the less reactive chloro-substituted end of another monomer unit.
This controlled polymerization process leads to the formation of a regioregular polymer with a defined head-to-tail arrangement of the monomer units. The regioregularity of these poly(arylene)s has been confirmed by NMR spectroscopy, which shows distinct differences compared to polymers with uncontrolled regioregularity. nih.govresearchgate.net The synthesis of such well-defined polymer structures is crucial for achieving desired material properties, particularly in the context of conjugated polymers for electronic applications. Furthermore, the polymerization of bromo(chloro)arylenes bearing chiral alkoxy substituents has been shown to produce regioregular head-to-tail-type poly(arylene)s that exhibit circular dichroism, indicating the formation of a higher-order, regular structure. nih.gov
Scaffold for Functional Organic Materials
Beyond its role as a monomer, the molecular structure of this compound makes it a valuable scaffold for the design and synthesis of functional organic materials. The three distinct functional groups offer multiple reaction sites for the attachment of various molecular fragments, enabling the construction of complex molecules with tailored properties.
Investigation into Optical and Electronic Properties of Derived Materials
The incorporation of this compound into polymer backbones, particularly in regioregular poly(arylene)s, can significantly influence the optical and electronic properties of the resulting materials. The halogen atoms can modify the electron density of the aromatic rings, thereby affecting the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These changes, in turn, can alter the material's absorption and emission spectra, as well as its charge transport characteristics.
While specific studies on materials derived solely from this compound are limited, research on analogous halogenated poly(arylene)s provides insights into the potential effects. The introduction of heavy atoms like bromine can also promote intersystem crossing, which could be relevant for applications in phosphorescent organic light-emitting diodes (OLEDs).
The isocyanate group can be used to anchor chromophoric or electronically active moieties to the benzene ring, further expanding the possibilities for creating materials with specific optical and electronic functions.
Applications in Functional Coatings and Resins
The reactivity of the isocyanate group makes this compound a potential component in the formulation of functional coatings and resins. Isocyanate-based crosslinking reactions are widely used to produce durable and chemically resistant coatings. By incorporating this compound, it is possible to introduce bromine and chlorine atoms into the coating's matrix.
These halogens can enhance the flame retardancy of the coating, a critical property in many applications. Additionally, the aromatic structure of the compound can contribute to the thermal stability and mechanical strength of the resulting resin.
The ability to further modify the bromo and chloro groups opens up possibilities for creating "smart" coatings with functionalities such as self-healing capabilities or responsiveness to external stimuli. For example, these sites could be used to attach specific molecules that impart anti-fouling or anti-corrosion properties.
Cross-linking Agent in Polymer Chemistry
Cross-linking is a process that involves the formation of chemical bonds between polymer chains, resulting in a three-dimensional network structure. This process significantly enhances the mechanical properties, thermal stability, and chemical resistance of the polymer. Isocyanates are widely used as cross-linking agents in various polymer systems. epa.gov
Theoretically, this compound could function as a cross-linking agent. The isocyanate group is highly reactive towards functional groups like hydroxyl (-OH) and amine (-NH2) present in polymer backbones such as polyesters, polyethers, and polyamides. The reaction would form stable urethane or urea linkages, effectively cross-linking the polymer chains.
However, as a monofunctional isocyanate, this compound would primarily act as a chain terminator or a grafting agent rather than a true cross-linker that connects two polymer chains. For effective cross-linking, a di- or poly-isocyanate is typically required. It is possible that this compound could be used to modify the surface of polymers or to introduce specific functionalities, but there is no available research to confirm these applications.
Table 1: Potential Cross-linking Reactions of this compound
| Reactant Polymer Functional Group | Resulting Linkage | Potential Effect on Polymer |
|---|---|---|
| Hydroxyl (-OH) | Urethane | Data Not Available |
| Amine (-NH2) | Urea | Data Not Available |
Development of High-Performance Polymers
High-performance polymers are materials that exhibit superior mechanical strength, thermal stability, and chemical resistance compared to conventional polymers. The incorporation of aromatic and halogenated moieties is a common strategy to enhance these properties. Aromatic isocyanates, in general, are key components in the synthesis of high-performance polyurethanes. tri-iso.com
The structure of this compound suggests it could be a monomer for the synthesis of specialized high-performance polymers. The presence of the aromatic ring would contribute to the rigidity and thermal stability of the polymer backbone. The bromine and chlorine atoms could potentially enhance flame retardancy and increase the density and refractive index of the resulting polymer.
Despite these theoretical possibilities, there are no published research findings or patents that describe the synthesis or properties of high-performance polymers derived from this compound. The reactivity of the halogen atoms in this specific arrangement and their effect on polymerization and final polymer properties remain uninvestigated.
Table 2: Theoretical Properties of Polymers Incorporating this compound
| Property | Expected Influence of this compound |
|---|---|
| Thermal Stability | Data Not Available |
| Flame Retardancy | Data Not Available |
| Mechanical Strength | Data Not Available |
| Chemical Resistance | Data Not Available |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Pathways
The industrial synthesis of isocyanates traditionally relies on the use of phosgene (B1210022), a highly toxic and hazardous reagent. nih.gov Future research will undoubtedly focus on developing safer and more sustainable synthetic routes to 2-bromo-1-chloro-4-isocyanatobenzene and its derivatives. One promising avenue is the exploration of phosgene-free methods, such as the Curtius, Hofmann, or Lossen rearrangements of corresponding carboxylic acid derivatives. nih.gov Another sustainable approach involves the Staudinger-aza-Wittig reaction, which utilizes an azide (B81097) and carbon dioxide, offering a greener alternative with high functional group tolerance. researchgate.netbeilstein-journals.org
Microwave-assisted organic synthesis could also be a focal point, potentially accelerating reaction times and improving yields for the synthesis of this and related halogenated isocyanates. beilstein-journals.org Furthermore, the development of catalytic processes, for instance, using transition metal complexes to facilitate the isocyanation of halogenated anilines, could lead to more efficient and environmentally benign synthetic protocols. google.com
Table 1: Potential Sustainable Synthetic Pathways for this compound
| Synthetic Pathway | Precursor | Key Reagents | Advantages |
| Curtius Rearrangement | 2-Bromo-1-chloro-4-benzoyl azide | Heat or UV light | Phosgene-free |
| Hofmann Rearrangement | 2-Bromo-1-chloro-4-benzamide | Bromine, Strong base | Phosgene-free |
| Lossen Rearrangement | 2-Bromo-1-chloro-4-benzoyl hydroxamic acid | Dehydrating agent | Phosgene-free |
| Staudinger-aza-Wittig | 2-Bromo-1-chloro-4-azidobenzene | Triphenylphosphine, CO2 | Mild conditions, High functional group tolerance |
| Catalytic Carbonylation | 2-Bromo-1-chloro-4-nitrobenzene | CO, Catalyst | Direct conversion of nitro compounds |
Exploration of Unconventional Reactivity Patterns
The interplay of the electron-withdrawing isocyanate group and the halogen substituents on the aromatic ring of this compound can lead to unconventional reactivity. The isocyanate group is a powerful electrophile, readily reacting with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively. noaa.govnoaa.govnj.gov The presence of both bromine and chlorine atoms, with their differing electronegativity and size, may influence the regioselectivity and kinetics of these reactions.
Future research could delve into the differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This would allow for the selective functionalization of the aromatic ring, leading to a diverse array of substituted isocyanates. The potential for metal-halogen exchange reactions at either the bromine or chlorine position, followed by trapping with various electrophiles, also presents an exciting area for investigation.
Rational Design of Derivatives with Tailored Properties
The ability to selectively modify this compound at its three functional points allows for the rational design of derivatives with specific, tailored properties. For instance, reaction of the isocyanate group with functionalized alcohols or amines can introduce a wide range of chemical moieties, influencing properties such as solubility, thermal stability, and biological activity.
The halogen atoms serve as handles for introducing further complexity. For example, replacing the bromine or chlorine atom with fluorinated groups could lead to materials with enhanced thermal and chemical resistance. Conversely, introducing long alkyl chains via cross-coupling reactions could impart liquid crystalline properties. The systematic variation of substituents and the study of the resulting structure-property relationships will be a key area of future research.
Advanced Characterization of Derived Macromolecular Architectures
This compound is a prime candidate as a monomer or cross-linking agent in the synthesis of novel polyurethanes and other polymers. The resulting macromolecular architectures are expected to possess unique properties due to the presence of the halogen atoms, which can influence inter-chain interactions and material properties such as flame retardancy. researchgate.net
Advanced characterization techniques will be crucial for understanding the structure and performance of these materials. Techniques such as Fourier-transform infrared spectroscopy (FTIR) can confirm the formation of urethane (B1682113) linkages, while gel permeation chromatography (GPC) can determine molecular weight distributions. researchgate.netmdpi.com Scanning electron microscopy (SEM) can be employed to study the morphology of polyurethane foams derived from this monomer. researchgate.net Furthermore, the influence of the halogen atoms on the thermal properties can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Table 2: Advanced Characterization Techniques for Polymers Derived from this compound
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of functional groups (e.g., urethane linkages) |
| Gel Permeation Chromatography (GPC) | Molecular weight and molecular weight distribution |
| Scanning Electron Microscopy (SEM) | Surface morphology and microstructure |
| Energy Dispersive X-ray Spectroscopy (EDX) | Elemental composition |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature, melting and crystallization behavior |
Integration into Multicomponent Reaction Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic step, are powerful tools for generating molecular diversity and complexity. frontiersin.orgmdpi.com The isocyanate functionality of this compound makes it an ideal component for various MCRs. For example, in the Ugi and Passerini reactions, isocyanates (or isocyanides, which are closely related) react with a carbonyl compound, an amine, and a carboxylic acid to produce complex amide derivatives. nih.govmdpi.com
Future research could explore the integration of this compound into novel MCRs to rapidly synthesize libraries of complex, halogenated molecules. The presence of the halogen atoms on the isocyanate component could lead to products with unique steric and electronic properties, and potentially novel biological activities. The development of one-pot, sequential MCRs that also involve the functionalization of the C-Br or C-Cl bonds would be a particularly exciting avenue.
Potential for Supramolecular Assembly Applications
The presence of halogen atoms on the aromatic ring of this compound opens up the possibility of utilizing this molecule in the field of supramolecular chemistry. Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, is an increasingly important tool for the construction of well-defined supramolecular architectures. acs.orgresearchgate.netnih.govresearchgate.net
The bromine and chlorine atoms of this compound can act as halogen bond donors, interacting with electron-rich atoms such as oxygen or nitrogen in other molecules to form ordered assemblies in the solid state. This could be exploited for the design of co-crystals with tunable physical properties, such as melting point and solubility. Furthermore, the isocyanate group can be derivatized to introduce other functional groups capable of participating in hydrogen bonding or other non-covalent interactions, leading to the formation of complex and functional supramolecular materials.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 2-bromo-1-chloro-4-isocyanatobenzene, and how should data inconsistencies be resolved?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions. For example, the isocyanate group (-NCO) typically shows a singlet in H NMR due to deshielding effects.
- Infrared (IR) Spectroscopy : The isocyanate group exhibits a strong absorption band near ~2250 cm.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (232.47 g/mol) and isotopic patterns from bromine/chlorine .
- Data Contradictions : If discrepancies arise (e.g., unexpected peaks in NMR), cross-validate with X-ray crystallography (using SHELX programs for refinement ) or computational methods (DFT calculations for vibrational modes).
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Ventilation : Use fume hoods or closed systems to avoid inhalation of volatile isocyanate vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required for prolonged exposure .
- Spill Management : Neutralize spills with alkaline solutions (e.g., sodium bicarbonate) to hydrolyze isocyanate groups, followed by adsorption with inert materials .
Q. How can researchers optimize the synthesis of this compound from precursor compounds?
- Methodological Answer :
- Step 1 : Start with 4-bromo-1-chloroaniline. React with phosgene or triphosgene in anhydrous dichloromethane under nitrogen to form the isocyanate group.
- Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1). Purify by column chromatography (silica gel, gradient elution) to achieve >95% purity .
- Challenges : Competing hydrolysis of -NCO to -NH can occur; use dry solvents and inert atmospheres to suppress side reactions .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the bromine atom is a better leaving group than chlorine in Suzuki-Miyaura couplings .
- Molecular Dynamics (MD) : Simulate steric effects in palladium-catalyzed reactions. Bulky ligands (e.g., SPhos) may enhance selectivity for aryl-bromide bonds over chlorides .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer :
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned structures. Compare residual density maps to identify disorder .
- Polymorphism : Perform differential scanning calorimetry (DSC) to detect multiple crystalline phases. Solvent screening (e.g., ethanol vs. acetonitrile) can stabilize specific polymorphs .
Q. How does the isocyanate group influence the compound’s stability under varying pH conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
